4-Methoxydiphenylmethane

LTA4H aminopeptidase Enzyme activation Anti-inflammatory

4-Methoxydiphenylmethane (4-MDM) is a selective LTA4H aminopeptidase enhancer (AC₅₀ 4.83 µM) with proven in vivo efficacy in murine elastase-induced emphysema models. X-ray crystallography confirms specific zinc-pocket binding that augments aminopeptidase activity without altering epoxide hydrolase function—a mechanistic selectivity absent in unqualified diarylmethane derivatives. Procure ≥98% pure material as a validated reference standard for UPLC-APPI-MS/MS method development (linear range 5–400 ng/mL in plasma) and as a benchmark scaffold for SAR-driven LTA4H modulator design. Essential for reproducible COPD, pulmonary emphysema, and neutrophil-recruitment research.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 834-14-0
Cat. No. B1215653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxydiphenylmethane
CAS834-14-0
Synonyms4-methoxydiphenylmethane
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C14H14O/c1-15-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyGQLYCRTUQGSDSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxydiphenylmethane (CAS 834-14-0) – Technical Specifications and Industrial Baseline


4-Methoxydiphenylmethane (CAS 834-14-0), also known as 1-benzyl-4-methoxybenzene or p-benzylanisole, is a diarylmethane derivative with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol [1]. It is a colorless to pale yellow liquid at 20°C with a density of 1.05 g/cm³ and a boiling point of 302.2°C at 760 mmHg . The compound is characterized by a methoxy group on one phenyl ring and a benzyl group linking the two aromatic systems, conferring a LogP of 3.286 and a polar surface area (PSA) of 9.23 Ų .

Why Substituting 4-Methoxydiphenylmethane with Unqualified Analogs Compromises LTA4H-Targeted Research


The LTA4H aminopeptidase activity of 4-Methoxydiphenylmethane (4-MDM) is highly sensitive to structural modifications, as demonstrated by comparative structure-activity relationship studies [1]. Even minor alterations to the diphenylmethane core or methoxy substituent can shift the activation mechanism from hyperbolic mixed predominantly catalytic activation to predominantly specific activation, fundamentally altering the pharmacological profile [2]. Unqualified substitution with other diarylmethane derivatives (e.g., unsubstituted diphenylmethane, halogenated analogs) or alternative LTA4H modulators without verified potency data introduces unacceptable variability in enzyme activation outcomes, confounding experimental reproducibility and precluding meaningful cross-study comparisons [3].

Quantitative Evidence for 4-Methoxydiphenylmethane Differentiation Against Comparators


LTA4H Aminopeptidase Activation Potency: 4-MDM vs. Structurally Related Thiazole Derivatives

4-Methoxydiphenylmethane (4-MDM) activates the aminopeptidase activity of leukotriene A4 hydrolase (LTA4H) with a 50% activation concentration (AC₅₀) of 0.00483 mM (4.83 µM) in vitro [1]. In contrast, the structurally related thiazole derivative 4-[4-[(4-methylphenyl)methyl]phenyl]-1,3-thiazol-2-ylamine exhibits an AC₅₀ of 0.000083 mM (0.083 µM), representing a 58-fold higher potency, while another thiazole analog, 4-(4-[[4-(methoxy)phenyl]methyl]phenyl)-1,3-thiazol-2-ylamine, achieves an AC₅₀ of 0.00021 mM (0.21 µM) [2]. This potency differential demonstrates that 4-MDM occupies a distinct activity tier among LTA4H activators, enabling researchers to select the appropriate potency for their specific dose-response experimental designs.

LTA4H aminopeptidase Enzyme activation Anti-inflammatory

In Vivo Efficacy: 4-MDM Protects Against Elastase-Induced Pulmonary Emphysema in Mice

Oral administration of 4-Methoxydiphenylmethane (4-MDM) significantly protected mouse lungs from intranasal elastase-induced pulmonary emphysema, a preclinical model of chronic obstructive pulmonary disease (COPD) . This protective effect is attributed to the compound's ability to augment LTA4H aminopeptidase activity, leading to enhanced degradation of the pro-inflammatory tripeptide Pro-Gly-Pro (PGP) and reduced neutrophil recruitment in lung tissue [1]. In contrast, unsubstituted diphenylmethane lacks the methoxy group essential for LTA4H interaction and shows no comparable anti-inflammatory activity in this model .

COPD Pulmonary emphysema In vivo efficacy

Analytical Purity Benchmark: 4-MDM HPLC Purity Exceeds 99.6% for Pharmacokinetic Studies

Commercially available 4-Methoxydiphenylmethane from MedChemExpress (Cat. No. HY-W097753) is supplied with a certified purity of 99.64% as determined by HPLC . This high purity grade meets the stringent requirements of pharmacokinetic studies, where impurities can confound LC-MS/MS quantification [1]. In comparison, generic 4-MDM from some suppliers is offered at 98% purity , representing a 1.64 percentage-point difference in absolute purity. While both grades may suffice for general synthetic applications, the higher purity specification is essential for analytical method development and validation, particularly for the UPLC-APPI-MS/MS assay used to quantify plasma concentrations of 4-MDM following oral administration in rats [1].

Analytical chemistry Purity specification Pharmacokinetics

Mechanistic Selectivity: 4-MDM Augments Aminopeptidase Activity Without Altering Epoxide Hydrolase Function

4-Methoxydiphenylmethane (4-MDM) selectively augments the aminopeptidase activity of LTA4 hydrolase without affecting the conversion of LTA4 to LTB4 via the epoxide hydrolase catalytic site . This functional selectivity is critical for avoiding off-target effects on leukotriene biosynthesis. In contrast, classical LTA4H inhibitors such as SC-57461A non-selectively block both enzymatic activities, leading to accumulation of the pro-inflammatory substrate LTA4 and potential shunting to alternative pathways [1]. Comparative molecular dynamics simulations reveal that the binding of 4-MDM (referred to as ARM1) stabilizes the LTA4H active site conformation more effectively than the nonselective inhibitor SC-57461A, providing a structural basis for its selective augmentation [2].

LTA4H Enzyme selectivity Mechanism of action

Pharmacokinetic Viability: Oral Bioavailability of 4-MDM Demonstrated in Sprague-Dawley Rats

4-Methoxydiphenylmethane (4-MDM) is orally bioavailable in Sprague-Dawley rats, as demonstrated by validated UPLC-APPI-MS/MS quantification of plasma concentrations following oral administration [1]. The assay achieved a linear range of 5-400 ng/mL for 4-MDM in rat plasma, with method validation meeting regulatory requirements for accuracy, precision, and stability [2]. In contrast, many other diphenylmethane derivatives and LTA4H modulators lack documented oral bioavailability data, limiting their translational potential for in vivo studies of oral administration routes. The compound's LogP of 3.286 predicts favorable membrane permeability for oral absorption, aligning with the observed in vivo pharmacokinetic profile.

Pharmacokinetics Oral bioavailability Preclinical development

Optimized Research and Industrial Use Cases for 4-Methoxydiphenylmethane Based on Quantitative Evidence


Preclinical Investigation of LTA4H-Targeted Anti-Inflammatory Therapy for COPD and Emphysema

Researchers studying chronic obstructive pulmonary disease (COPD) and pulmonary emphysema should procure 4-MDM based on its demonstrated protective effect in the murine elastase-induced emphysema model [1]. The compound's selective augmentation of LTA4H aminopeptidase activity without affecting epoxide hydrolase function makes it the preferred tool for dissecting the therapeutic relevance of PGP degradation and neutrophil recruitment in lung inflammation [2].

Development and Validation of Bioanalytical Methods for Pharmacokinetic Studies

Analytical chemists and pharmacokineticists developing LC-MS/MS methods for hydrophobic drug candidates can utilize high-purity (99.64%) 4-MDM as a reference standard and model compound [1]. The validated UPLC-APPI-MS/MS assay with a linear range of 5-400 ng/mL provides a ready-to-adapt analytical framework for quantifying 4-MDM in plasma, facilitating preclinical pharmacokinetic evaluations of oral anti-inflammatory agents.

Mechanistic Studies of LTA4H Functional Selectivity and Allosteric Modulation

Biochemists and structural biologists investigating the molecular basis of LTA4H substrate-dependent modulation require 4-MDM as a reference ligand [1]. X-ray crystallography studies confirm that 4-MDM binds at the zinc-binding pocket of LTA4H, and its differential modulation of enzyme activity depends on the N-terminal side chain of peptide substrates . This makes 4-MDM essential for co-crystallization experiments, molecular dynamics simulations, and kinetic analyses aimed at understanding the structural determinants of enzyme activation versus inhibition [2].

Synthesis and Structure-Activity Relationship (SAR) Studies of Diphenylmethane Derivatives

Medicinal chemists designing novel LTA4H modulators should use 4-MDM as a benchmark scaffold for SAR exploration. The compound's AC₅₀ of 4.83 µM [1] provides a baseline potency for comparative evaluation of newly synthesized analogs. The documented effect of substituent modifications on activation mechanism—from hyperbolic mixed predominantly catalytic activation to predominantly specific activation —guides rational design strategies for optimizing both potency and functional selectivity in next-generation anti-inflammatory agents.

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